Boc-Arg(Pbf)-OH

Catalog No.
S762642
CAS No.
200124-22-7
M.F
C24H38N4O7S
M. Wt
526,65 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Arg(Pbf)-OH

CAS Number

200124-22-7

Product Name

Boc-Arg(Pbf)-OH

IUPAC Name

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C24H38N4O7S

Molecular Weight

526,65 g/mole

InChI

InChI=1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6/h17H,9-12H2,1-8H3,(H,27,31)(H,29,30)(H3,25,26,28)/t17-/m0/s1

InChI Key

CVFXPOKENLGCID-KRWDZBQOSA-N

SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C

Peptide Synthesis:

  • Chain Elongation: Boc-Arg(Pbf)-OH serves as a building block in the solid-phase peptide synthesis (SPPS) technique. The "Boc" group protects the N-terminus of the arginine residue, while the "Pbf" group safeguards the guanidinium side chain, allowing for controlled chain elongation and selective deprotection []. This enables the controlled formation of complex peptides with specific amino acid sequences, essential for studying protein function and developing new drugs.
  • Functional Groups: Boc-Arg(Pbf)-OH incorporates the essential functionalities of the arginine amino acid, including a basic guanidinium group, a primary amine, and a secondary amine. These groups contribute to various properties in synthesized peptides, such as:
    • Solubility and Charge: The guanidinium group enhances water solubility and introduces a positive charge, impacting peptide interactions with membranes and other biomolecules.
    • Hydrogen Bonding: The amine groups participate in hydrogen bonding, influencing peptide folding and stability.
    • Recognition and Binding: The specific functionalities of arginine can be crucial for peptide recognition and binding to target molecules, vital for developing targeted therapies.

Research Applications:

  • Protein-Protein Interactions: By incorporating Boc-Arg(Pbf)-OH into peptides, researchers can investigate protein-protein interactions involved in various biological processes. Studying these interactions can lead to a better understanding of diseases and the development of novel therapeutic strategies.
  • Drug Design and Development: Peptides containing Boc-Arg(Pbf)-OH can be used as probes to study the function of specific proteins or as potential drug candidates. The unique properties of arginine, such as its ability to interact with cell membranes and target specific molecules, make it a valuable tool in drug discovery [].

Boc-Arg(Pbf)-OH, also known as Nα-Boc-Nω-(2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl)-L-arginine, is a synthetically derived amino acid building block commonly used in peptide synthesis []. It belongs to a class of protected amino acids where the amino group (Nα) and the side chain functional group (Nω in this case) are chemically modified to prevent unwanted reactions during peptide chain formation [].

The significance of Boc-Arg(Pbf)-OH lies in its role as a crucial building block for the construction of peptides and proteins containing the amino acid L-arginine. These peptides and proteins play vital roles in various biological processes, and their synthesis allows researchers to study their structure, function, and potential therapeutic applications.


Molecular Structure Analysis

The key features of Boc-Arg(Pbf)-OH's structure include:

  • A central carbon backbone forming the core of the molecule.
  • An amino group (NH2) attached to the α-carbon, protected by a tert-butyloxycarbonyl (Boc) group (CH3)3COCO-). This Boc group is later removed during peptide synthesis to reveal the free amino group for chain formation.
  • A side chain containing a guanidinium group (C=NH2)2=NH, essential for the functional properties of arginine.
  • The side chain also has a Pbf (2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl) group attached to the ω-nitrogen, protecting it from unwanted reactions during peptide synthesis.

Chemical Reactions Analysis

Synthesis

Deprotection

During peptide synthesis, Boc-Arg(Pbf)-OH undergoes deprotection reactions to remove the Boc and Pbf protecting groups. Common deprotection procedures involve the use of strong acids like trifluoroacetic acid (TFA) for Boc removal and milder acidic or basic conditions for Pbf removal [].

Peptide bond formation

The deprotected Boc-Arg(Pbf)-OH can then participate in peptide bond formation reactions with other deprotected amino acids. These reactions involve the nucleophilic attack of the free amino group of one amino acid on the carbonyl carbon of another, forming an amide bond (peptide bond) and releasing a water molecule. The specific reaction scheme depends on the chosen coupling method for peptide synthesis.


Physical And Chemical Properties Analysis

  • Molecular Formula: C24H38N4O7S [].
  • Molecular Weight: 526.65 g/mol [].
  • CAS Number: 200124-22-7 [].
  • Appearance: White to off-white powder [].
  • Melting Point: Not readily available.
  • Boiling Point: Not readily available.
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and methanol []. Insoluble in water.
  • Stability: Stable under dry conditions at -20°C or below [].

XLogP3

3

Dates

Modify: 2023-08-15

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